N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
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Overview
Description
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide typically involves multiple steps. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yields . The reaction conditions often involve the use of copper(I) catalysts and terminal alkynes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and cost-effectiveness.
Chemical Reactions Analysis
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolo[3,4-d]pyrimidine core, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit CDK2/cyclin A2 makes it a promising compound for targeted cancer therapies.
Mechanism of Action
The mechanism of action of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide involves the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of the ATP-binding site of CDK2, leading to the inhibition of its kinase activity .
Comparison with Similar Compounds
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its similar CDK2 inhibitory activity.
Thieno[3,2-d]pyrimidine: Another compound with significant anticancer properties.
The uniqueness of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide lies in its specific substitution pattern, which enhances its biological activity and selectivity .
Properties
Molecular Formula |
C21H20N6O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C21H20N6O/c1-15-7-10-17(11-8-15)27-21-18(13-24-27)20(22-14-23-21)26-25-19(28)12-9-16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,25,28)(H,22,23,26) |
InChI Key |
LYOSTRAISGHARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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